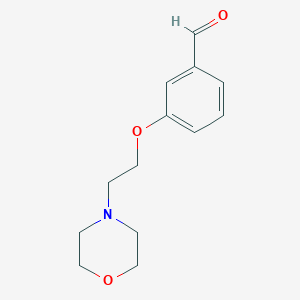
L-Alanine, glycylglycyl-L-prolyl-
Overview
Description
L-Alanine, glycylglycyl-L-prolyl- is a tripeptide composed of L-alanine, two glycine residues, and L-proline. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biology, and chemistry.
Mechanism of Action
Target of Action
Related compounds such as glycine-l-proline-l-glutamate (gpe) and its analogs have been studied for their neuroprotective potentials . These compounds may target specific receptors or enzymes in the brain, contributing to their therapeutic effects.
Mode of Action
It’s known that l-alanine has extensive physiological functionality and tremendous pharmacological significance . It has been shown to inhibit the growth and in vitro proliferation of important human pathogens in a concentration-dependent manner .
Biochemical Pathways
L-Alanine is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It is an effector of the leucine responsive regulatory protein and an inhibitor of glutamine synthetase (GS)
Pharmacokinetics
L-alanine is known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
L-alanine has been shown to have significant anti-proliferative potential against human lung adenocarcinoma (a549; ic 50 732 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 881 μM) cells . It also has potential anti-urolithiatic properties .
Biochemical Analysis
Biochemical Properties
L-Alanine, glycylglycyl-L-prolyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the conversion of pyruvate to L-alanine. This interaction is essential for the biosynthesis of L-alanine, a process that is vital for various metabolic pathways . Additionally, L-Alanine, glycylglycyl-L-prolyl- can interact with glycine-based oligopeptides, influencing the growth and morphology of L-alanine crystals .
Cellular Effects
L-Alanine, glycylglycyl-L-prolyl- has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, L-Alanine, glycylglycyl-L-prolyl- can stimulate glucagon secretion, which plays a crucial role in regulating blood glucose levels . This compound also affects the growth and development of cells by interacting with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of L-Alanine, glycylglycyl-L-prolyl- involves several binding interactions with biomolecules. It can bind to enzymes such as alanine dehydrogenase, leading to enzyme activation or inhibition. This binding interaction is crucial for the regulation of metabolic pathways involving L-alanine . Additionally, L-Alanine, glycylglycyl-L-prolyl- can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanine, glycylglycyl-L-prolyl- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that L-Alanine, glycylglycyl-L-prolyl- is relatively stable under various conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of L-Alanine, glycylglycyl-L-prolyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the effects of L-Alanine, glycylglycyl-L-prolyl- become detrimental to cellular health . It is important to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
L-Alanine, glycylglycyl-L-prolyl- is involved in several metabolic pathways. It interacts with enzymes such as alanine dehydrogenase and glycine-based oligopeptides, influencing the metabolic flux and levels of metabolites . This compound plays a key role in the biosynthesis of L-alanine, which is essential for various metabolic processes, including energy production and amino acid metabolism.
Transport and Distribution
The transport and distribution of L-Alanine, glycylglycyl-L-prolyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the localization and accumulation of this compound in specific cellular compartments . The transport mechanisms ensure that L-Alanine, glycylglycyl-L-prolyl- reaches its target sites within the cells, where it can exert its biochemical effects.
Subcellular Localization
L-Alanine, glycylglycyl-L-prolyl- is localized in specific subcellular compartments, where it performs its functions. The subcellular localization is determined by targeting signals and post-translational modifications that direct this compound to specific organelles . The activity and function of L-Alanine, glycylglycyl-L-prolyl- are influenced by its localization within the cells, which ensures that it interacts with the appropriate biomolecules and participates in the relevant biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, glycylglycyl-L-prolyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group .
Protection of Amino Acids: The amino group of L-alanine is protected using Boc2O to form N-Boc-L-alanine.
Activation of Carboxyl Group: The carboxyl group is activated using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling Reaction: The activated L-alanine is then coupled with glycine residues and L-proline sequentially under mild conditions to form the desired tripeptide.
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and automated assembly of peptides. In SPPS, the first amino acid is attached to a solid resin, and subsequent amino acids are added stepwise. This method is advantageous due to its scalability and ability to produce high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, glycylglycyl-L-prolyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be cleaved by hydrolysis, resulting in the release of individual amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the proline residue, which can be converted to hydroxyproline.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid can be used to oxidize proline to hydroxyproline.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acid derivatives.
Major Products
Hydrolysis: Yields individual amino acids (L-alanine, glycine, and L-proline).
Oxidation: Produces hydroxyproline.
Substitution: Results in analogs with modified amino acid sequences.
Scientific Research Applications
L-Alanine, glycylglycyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases.
Industry: Utilized in the development of peptide-based drugs and as a building block for more complex peptides.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-Prolyl-L-Glutamate: Another tripeptide with similar neuroprotective properties.
L-Alanine-L-Proline: A dipeptide with different biological activities.
L-Alanine-L-Valine: Another dipeptide used in peptide synthesis studies.
Uniqueness
L-Alanine, glycylglycyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and therapeutic potential. Its combination of L-alanine, glycine, and L-proline residues allows for unique interactions with enzymes and receptors, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHFLIEWMHDOB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428594 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61430-18-0 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




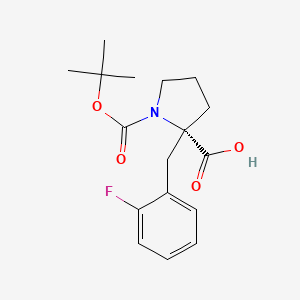
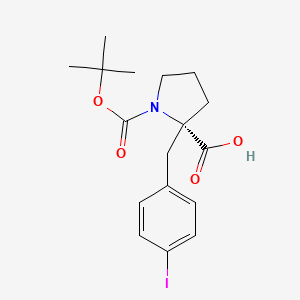
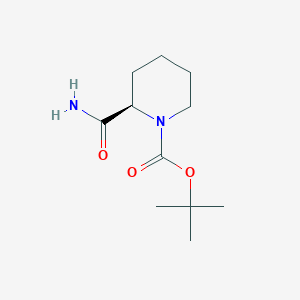
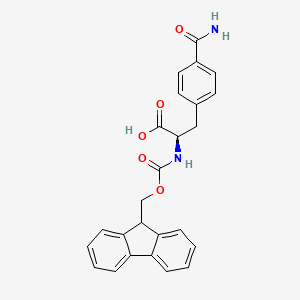
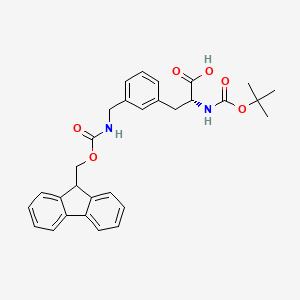
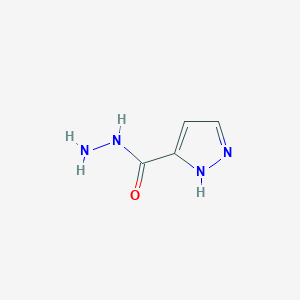
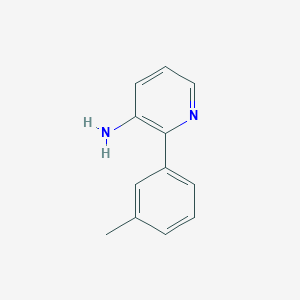
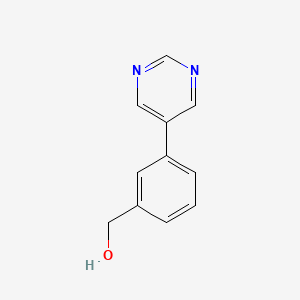
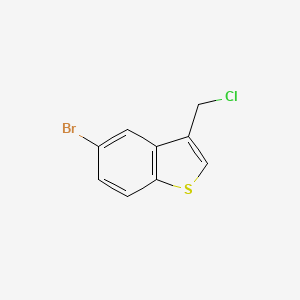
![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)

